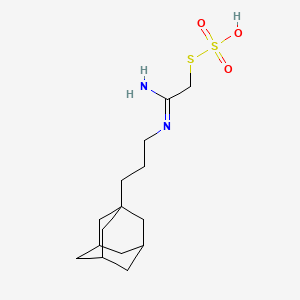
Methanethiol, (N-1-adamantylpropyl)amidino-, hydrogen sulfate (ester)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanethiol, (N-1-adamantylpropyl)amidino-, hydrogen sulfate (ester) typically involves multiple steps, including the formation of the amidino group and the esterification process. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound. Detailed synthetic routes and conditions are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production of Methanethiol, (N-1-adamantylpropyl)amidino-, hydrogen sulfate (ester) involves large-scale chemical processes that ensure consistency and efficiency. These methods often utilize advanced technologies and equipment to control reaction parameters and optimize production.
Analyse Des Réactions Chimiques
Types of Reactions
Methanethiol, (N-1-adamantylpropyl)amidino-, hydrogen sulfate (ester) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.
Substitution: In this reaction, one functional group in the compound is replaced by another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms.
Applications De Recherche Scientifique
Methanethiol, (N-1-adamantylpropyl)amidino-, hydrogen sulfate (ester) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential and pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methanethiol, (N-1-adamantylpropyl)amidino-, hydrogen sulfate (ester) involves its interaction with specific molecular targets and pathways These interactions can lead to various biological effects, depending on the context and application
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Methanethiol, (N-1-adamantylpropyl)amidino-, hydrogen sulfate (ester) include other amidino and ester derivatives with comparable structures and properties.
Uniqueness
Methanethiol, (N-1-adamantylpropyl)amidino-, hydrogen sulfate (ester) is unique due to its specific combination of functional groups and structural features
Propriétés
Numéro CAS |
40283-74-7 |
|---|---|
Formule moléculaire |
C15H26N2O3S2 |
Poids moléculaire |
346.5 g/mol |
Nom IUPAC |
1-[3-[(1-amino-2-sulfosulfanylethylidene)amino]propyl]adamantane |
InChI |
InChI=1S/C15H26N2O3S2/c16-14(10-21-22(18,19)20)17-3-1-2-15-7-11-4-12(8-15)6-13(5-11)9-15/h11-13H,1-10H2,(H2,16,17)(H,18,19,20) |
Clé InChI |
LSCXOLOEXRAZJZ-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)CCCN=C(CSS(=O)(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















